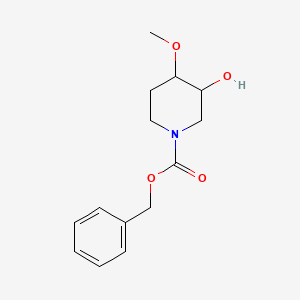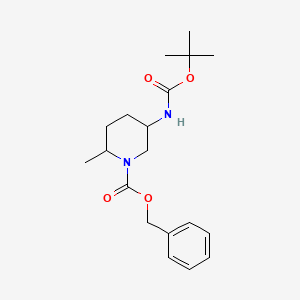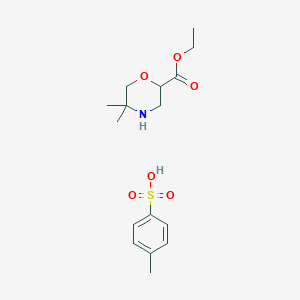
Benzyl 3-hydroxy-4-methoxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-hydroxy-4-methoxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group, a hydroxyl group, and a methoxy group attached to the piperidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine or its derivatives.
Reaction Steps:
Reagents and Conditions: Common reagents include methanol, hydrochloric acid, and benzyl chloride. Reaction conditions may involve refluxing the mixture at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors or large batch reactors.
Purification: The compound is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkyl groups are used in the presence of a strong base.
Major Products Formed:
Oxidation Products: Piperidine-1-carboxylate derivatives with an oxo group at the 3-position.
Reduction Products: Piperidine-1-carboxylate derivatives with an amine group at the 3-position.
Substitution Products: Piperidine-1-carboxylate derivatives with various substituents replacing the benzyl group.
Scientific Research Applications
Chemistry: Benzyl 3-hydroxy-4-methoxypiperidine-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Biology: The compound can be used in biological studies to investigate the effects of piperidine derivatives on biological systems. Medicine: Industry: The compound is used in the chemical industry for the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which Benzyl 3-hydroxy-4-methoxypiperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Piperidine-1-carboxylate derivatives: These compounds share the piperidine ring structure but differ in the substituents attached to the ring.
Benzyl derivatives: Other benzyl compounds with different functional groups attached to the benzyl ring.
Uniqueness: Benzyl 3-hydroxy-4-methoxypiperidine-1-carboxylate is unique due to the specific combination of the hydroxyl and methoxy groups on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
benzyl 3-hydroxy-4-methoxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-13-7-8-15(9-12(13)16)14(17)19-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKHCNIEIGTSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8107360.png)
![8-Fluoro-5H-dibenzo[a,d][7]annulen-10(11H)-one](/img/structure/B8107372.png)
![[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]acetic acid](/img/structure/B8107394.png)








![1-((1,3-dioxolan-2-yl)methyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8107445.png)

